(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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Overview
Description
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C16H21N5O2 This compound is known for its unique structure, which includes an isoxazole ring, a pyrimidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of an appropriate nitrile oxide with an alkene.
Formation of the Piperazine Ring: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Coupling of the Rings: The isoxazole and piperazine rings are then coupled together using a suitable coupling reagent, such as a carbodiimide.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a suitable pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: For small to medium-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to study enzyme functions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-3-isoxazolyl)[4-(5-propyl-2-pyrimidinyl)piperazino]methanone: Similar structure but with different substituents on the isoxazole and pyrimidine rings.
(5-Methyl-1,2-oxazol-3-yl)[4-(5-propyl-2-pyrimidinyl)-1-piperazinyl]methanone: Another similar compound with slight variations in the substituents.
Uniqueness
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-3-12-13(11(2)22-18-12)14(21)19-7-9-20(10-8-19)15-16-5-4-6-17-15/h4-6H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJDRZULCLNRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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